molecular formula C20H18FN3O5S2 B464428 N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide CAS No. 327069-41-0

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

Cat. No.: B464428
CAS No.: 327069-41-0
M. Wt: 463.5g/mol
InChI Key: OJJCUKOVCZNOFR-UHFFFAOYSA-N
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Description

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is a complex organic compound characterized by the presence of multiple sulfonyl and anilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of 4-fluoroaniline, followed by coupling with another sulfonylated aniline derivative. The final step involves the acetylation of the resulting compound to form the acetamide group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl and anilino groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({4-[(4-chloroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
  • N-[4-({4-[(4-bromoanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
  • N-[4-({4-[(4-methylanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide

Uniqueness

N-[4-({4-[(4-fluoroanilino)sulfonyl]anilino}sulfonyl)phenyl]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[[4-[(4-fluorophenyl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S2/c1-14(25)22-16-6-10-19(11-7-16)30(26,27)24-18-8-12-20(13-9-18)31(28,29)23-17-4-2-15(21)3-5-17/h2-13,23-24H,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJCUKOVCZNOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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